(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate
CAS No.: 132335-47-8
Cat. No.: VC21341921
Molecular Formula: C19H21NOS·C2H2O4
Molecular Weight: 401.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132335-47-8 |
|---|---|
| Molecular Formula | C19H21NOS·C2H2O4 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid |
| Standard InChI | InChI=1S/C19H21NOS.C2H2O4/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;3-1(4)2(5)6/h3-11,14,18H,12-13H2,1-2H3;(H,3,4)(H,5,6)/t18-;/m0./s1 |
| Standard InChI Key | GYUDMXKAVMKVPS-FERBBOLQSA-N |
| Isomeric SMILES | CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
| SMILES | CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
| Canonical SMILES | CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
| Appearance | White Solid |
| Melting Point | 147-149°C |
Introduction
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is a chemical compound derived from the parent compound (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This oxalate salt form is often used to enhance stability and solubility properties for various applications.
Synthesis and Preparation
The synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine involves several steps, including the reaction of (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine with sodium hydride and 1-fluoronaphthalene in an organic solvent . The oxalate salt is typically formed by reacting the parent compound with oxalic acid in a solvent like ethyl acetate .
Synthesis Steps:
-
Starting Materials: (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, sodium hydride, and 1-fluoronaphthalene.
-
Reaction Conditions: The reaction is conducted in an organic solvent such as dimethylsulfoxide or dimethylacetamide, with heating to facilitate the reaction.
-
Formation of Oxalate Salt: The parent compound is then reacted with oxalic acid in a suitable solvent to form the oxalate salt.
Physical and Chemical Characteristics
-
Appearance: The oxalate salt form is often described as an off-white solid .
-
Solubility: The solubility of the oxalate salt is generally improved compared to the parent compound, which is beneficial for pharmaceutical applications.
-
Stability: The oxalate salt form is more stable due to its crystalline structure, which helps in maintaining potency over time.
Applications and Research Findings
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is related to compounds used in pharmaceutical research, particularly as impurities or analogs of drugs like duloxetine. The compound's unique structure, featuring both naphthalene and thiophene rings, contributes to its interest in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume